1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
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Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is an organic compound characterized by a unique structure combining elements of quinoline, oxadiazole, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps:
Quinoline Derivative Preparation: : Synthesis starts with the formation of the quinoline derivative through cyclization reactions involving suitable precursors, often under acidic or basic conditions.
Oxadiazole Ring Formation: : The 1,3,4-oxadiazole ring is synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives, under dehydrating conditions.
Thioether Linkage Formation: : The final step involves coupling the quinoline derivative with the oxadiazole derivative through a thioether linkage, often using thiolating agents like thiourea under controlled temperatures.
Industrial Production Methods
While industrial production methods may vary, large-scale synthesis often focuses on optimizing yields and minimizing costs and environmental impact. Methods typically involve:
Batch Reactor Systems: : Used for precise control over reaction conditions.
Continuous Flow Reactors: : Offer efficiency and scalability in production.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone undergoes various chemical reactions, including:
Oxidation: : Typically involves oxidizing agents like potassium permanganate.
Reduction: : Employs agents such as sodium borohydride.
Substitution: : Can undergo nucleophilic substitutions using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, often in acidic conditions.
Reduction: : Sodium borohydride in alcoholic solvents.
Substitution: : Nucleophiles like amines or thiols under basic or neutral conditions.
Major Products
Oxidation Products: : Often yield quinolone derivatives.
Reduction Products: : Typically yield dihydroquinoline derivatives.
Substitution Products: : Diverse, depending on the nucleophile used.
Scientific Research Applications
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone finds applications in:
Medicinal Chemistry: : Potential pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Material Science: : Used in the development of novel materials due to its unique chemical properties.
Molecular Biology: : Applications in the study of biological pathways and molecular interactions.
Industry: : Utilized in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: : Interacts with specific enzymes and receptors in biological systems.
Pathways Involved: : Inhibition or activation of particular biochemical pathways, leading to observed effects like antimicrobial or anti-cancer activities.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
Unique Characteristics
Structural Uniqueness: : Presence of the 3,4-dimethoxyphenyl group, which may confer unique chemical and biological properties.
Enhanced Activity: : Potentially higher efficacy in certain applications compared to similar compounds.
This compound embodies a fascinating intersection of organic chemistry and potential real-world applications, demonstrating the dynamic nature of modern chemical research.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-26-17-10-9-15(12-18(17)27-2)20-22-23-21(28-20)29-13-19(25)24-11-5-7-14-6-3-4-8-16(14)24/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZIRIFROQTDCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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